[Orn8]-Urotensin II is a synthetic analogue of the naturally occurring peptide hormone Urotensin II, which is known for its role in various physiological processes, including vasoconstriction and modulation of blood pressure. Urotensin II is recognized as a ligand for the Urotensin II receptor, a G-protein-coupled receptor that mediates several biological responses. The introduction of the ornithine residue at position 8 of Urotensin II alters its pharmacological properties and enhances its potential therapeutic applications.
The original Urotensin II was first isolated from the teleost fish and has since been identified in various vertebrates, including humans. The synthesis of [Orn8]-Urotensin II has been explored in several studies to understand its structure-activity relationship and biological efficacy. Research indicates that modifications to the Urotensin II structure can lead to significant changes in receptor binding and functional activity .
The synthesis of [Orn8]-Urotensin II typically involves solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence. This method enables chemists to incorporate non-standard amino acids like ornithine into the peptide sequence.
The molecular structure of [Orn8]-Urotensin II retains the core cyclic structure characteristic of Urotensin II but features an ornithine residue at position 8 instead of lysine. This modification can influence both the sterics and electronic properties of the peptide.
The chemical reactivity of [Orn8]-Urotensin II primarily involves interactions with the Urotensin II receptor, leading to downstream signaling events such as intracellular calcium mobilization.
Upon binding to the Urotensin II receptor, [Orn8]-Urotensin II activates intracellular signaling pathways through G-protein coupling, leading to increased intracellular calcium levels and subsequent physiological effects such as vasoconstriction.
Research indicates that [Orn8]-Urotensin II exhibits altered potency compared to native Urotensin II, with studies showing an effective concentration (EC50) that reflects its enhanced binding affinity due to structural modifications .
[Orn8]-Urotensin II serves as a valuable tool in pharmacological research aimed at understanding cardiovascular diseases, hypertension, and other conditions where Urotensin II signaling plays a critical role. Its modified structure allows researchers to explore receptor interactions more thoroughly, potentially leading to new therapeutic agents targeting related pathways .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3